calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate
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Overview
Description
Calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate is a complex organic compound that features a quinoline core substituted with a cyclopropyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. One notable method includes the use of 4-bromoquinoline as a starting material. The synthetic route involves:
Suzuki–Miyaura coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the cyclopropyl and fluorophenyl groups.
Minisci C–H alkylation: This step introduces the cyclopropyl group onto the quinoline core.
Oxidation Heck coupling: This final step introduces the acrylaldehyde moiety, completing the synthesis of the key intermediate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of mechanochemical methods has been highlighted for their eco-friendly reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a cholesterol-lowering agent, similar to pitavastatin.
Industry: Used in the development of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In the context of its potential as a cholesterol-lowering agent, it is believed to inhibit the enzyme HMG-CoA reductase, which plays a key role in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
Pitavastatin: A potent cholesterol-lowering agent with a similar quinoline core structure.
Atorvastatin: Another cholesterol-lowering agent with a different core structure but similar mechanism of action.
Rosuvastatin: Similar to atorvastatin, with a different core structure but similar therapeutic effects.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline core, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C50H42CaF2N2O8 |
---|---|
Molecular Weight |
876.9 g/mol |
IUPAC Name |
calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate |
InChI |
InChI=1S/2C25H22FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,19,29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t19-;;/m1../s1 |
InChI Key |
JBZOHOISYSDAGC-MYYGXKJRSA-L |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(=O)C[C@H](CC(=O)[O-])O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(=O)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F.[Ca+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(=O)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(=O)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F.[Ca+2] |
Origin of Product |
United States |
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